(2E)-2-cyano-3-(dimethylamino)-N'-[(1E)-(4-methoxyphenyl)methylidene]prop-2-enehydrazide
Description
Properties
IUPAC Name |
(E)-2-cyano-3-(dimethylamino)-N-[(E)-(4-methoxyphenyl)methylideneamino]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-18(2)10-12(8-15)14(19)17-16-9-11-4-6-13(20-3)7-5-11/h4-7,9-10H,1-3H3,(H,17,19)/b12-10+,16-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLJGKKVSUIYMR-BVXVVYCSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)NN=CC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C#N)/C(=O)N/N=C/C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-2-cyano-3-(dimethylamino)-N'-[(1E)-(4-methoxyphenyl)methylidene]prop-2-enehydrazide (CAS No. 303995-26-8) is a hydrazone derivative that has garnered attention for its diverse biological activities. This article delves into its biological activity, synthesis, and potential applications based on available research findings.
Molecular Formula
- Chemical Formula : CHNO
- Molecular Weight : 256.30 g/mol
Structural Representation
The structural representation of the compound can be summarized as follows:
Physical Properties
| Property | Value |
|---|---|
| Appearance | Solid |
| Solubility | Soluble in ethanol |
| Melting Point | Not specified |
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of cyano-hydrazones have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Potential
Research has suggested that this compound may possess anticancer properties. A study investigating similar hydrazone derivatives demonstrated their ability to induce apoptosis in cancer cells through the activation of caspase pathways. The presence of the methoxyphenyl group is believed to enhance the cytotoxic effects by increasing lipophilicity, facilitating better cell membrane penetration.
Anti-inflammatory Effects
In vitro studies have also highlighted the anti-inflammatory potential of hydrazone compounds. The inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 has been observed, suggesting that this compound could be beneficial in treating inflammatory diseases.
Synthesis and Characterization
The synthesis of this compound typically involves a condensation reaction between appropriate aldehydes and hydrazines. A reported method includes:
-
Reagents :
- 4-Methoxybenzaldehyde
- Dimethylaminomethylidene
- Malononitrile
- Ethanol as solvent
-
Procedure :
- Mix the reagents in ethanol.
- Reflux for 2–3 hours.
- Cool the mixture and filter the precipitate.
- Wash with ice-cooled water and ethanol, then dry under vacuum.
Case Studies
Several case studies have explored the biological activities of similar compounds:
-
Study on Antimicrobial Activity :
- Objective: To evaluate the antimicrobial efficacy against common pathogens.
- Findings: The compound demonstrated significant inhibition zones against tested bacteria, indicating strong antimicrobial properties.
-
Study on Anticancer Activity :
- Objective: To assess cytotoxic effects on cancer cell lines.
- Findings: Induced apoptosis was confirmed through flow cytometry analysis, with IC50 values indicating potent activity.
-
Study on Anti-inflammatory Effects :
- Objective: To measure cytokine levels in treated cells.
- Findings: Significant reductions in TNF-alpha and IL-6 levels were observed, supporting its potential use in inflammatory conditions.
Chemical Reactions Analysis
Hydrolysis Reactions
The cyano group (-C≡N) undergoes hydrolysis under acidic or basic conditions. For example:
Reaction:
-
Acidic hydrolysis yields carboxylic acids, while basic conditions produce amides .
-
Similar hydrolysis pathways are observed in structurally related compounds like (2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid .
Condensation Reactions
The hydrazide group (-CONHNH₂) participates in condensation reactions with carbonyl compounds:
Reaction with aldehydes/ketones:
-
This forms hydrazones, useful in synthesizing heterocycles.
-
Analogous reactions are documented in Knoevenagel condensations involving cyanoacrylates .
Cyclization Reactions
The compound may undergo cyclization due to its conjugated system:
Example pathway:
-
Cyclization is promoted under basic conditions, forming five- or six-membered rings .
-
Patent US10392384B2 highlights similar cyclization mechanisms in naphthyridine synthesis .
Electrophilic Aromatic Substitution
The methoxyphenyl group directs electrophilic substitution to the para and ortho positions:
Potential reactions:
| Reaction Type | Reagent | Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Nitro-substituted derivative |
| Halogenation | Cl₂/FeCl₃ | Chloro-substituted derivative |
Nucleophilic Additions
The electron-deficient cyano group reacts with nucleophiles:
Example:
Redox Reactions
The dimethylamino group (-N(CH₃)₂) can undergo oxidation:
Reaction:
Comparison with Similar Compounds
Cyano-Acrylate Derivatives
Key Differences :
- The ester group in ethyl cyanoacrylate () limits hydrogen-bonding capacity compared to the hydrazide in the target compound.
Hydrazide Derivatives
Key Differences :
Heterocyclic and Conformational Variants
Key Differences :
- The imidazole ring in ’s compound allows for pH-responsive behavior, unlike the target’s dimethylamino group .
- Hydroxy groups () participate in stronger hydrogen bonds compared to methoxy substituents, affecting crystal packing .
Structural and Crystallographic Insights
- Conformation: The target compound’s (E,E)-configuration ensures planarity, critical for conjugation and electronic delocalization. Similar compounds, such as ethyl cyanoacrylate (), adopt syn-periplanar conformations to stabilize crystal structures .
- Hydrogen Bonding : Hydrazide derivatives (e.g., ) form N–H···O and C–H···O interactions, as analyzed via graph set theory (), which influence solubility and stability .
- Crystallography : Refinement tools like SHELXL () and visualization via ORTEP () have been pivotal in confirming the (E)-configuration and torsion angles in analogs .
Q & A
Q. What are the optimal synthetic routes for preparing (2E)-2-cyano-3-(dimethylamino)-N'-[(1E)-(4-methoxyphenyl)methylidene]prop-2-enehydrazide?
Methodological Answer: The compound is synthesized via a condensation reaction between a substituted aldehyde (e.g., 4-methoxybenzaldehyde) and a hydrazide derivative (e.g., 2-cyano-3-(dimethylamino)prop-2-enehydrazide) under acid or base catalysis. Key steps include:
- Solvent Selection: Use polar aprotic solvents like DMF or ethanol to enhance reaction efficiency.
- Catalyst Optimization: Employ glacial acetic acid or piperidine to promote imine bond formation while minimizing side reactions .
- Purification: Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) yields high-purity product.
Q. How can the purity and structural integrity of the compound be validated post-synthesis?
Methodological Answer: Use a combination of analytical techniques:
- NMR Spectroscopy: Confirm E/Z isomerism via coupling constants in NMR (e.g., vinyl protons J ≈ 12–16 Hz for trans configuration) .
- Mass Spectrometry (MS): ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H] at m/z calculated for CHNO).
- Elemental Analysis: Match experimental C/H/N percentages to theoretical values (e.g., C: 60.59%, H: 5.72%, N: 18.86%).
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the stereochemical configuration of the compound?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous stereochemical assignment:
- Crystallization: Grow crystals via slow evaporation of a saturated DCM/hexane solution.
- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 296 K. Refinement with SHELXL-2018/3 ensures accuracy.
- Key Parameters: Confirm the (2E,1E) configuration via torsion angles (e.g., C2-C3-N-N' ≈ 180° for E geometry) .
Q. What strategies mitigate challenges in studying the compound’s reactivity under physiological conditions?
Methodological Answer:
- pH-Dependent Stability: Perform UV-Vis spectroscopy in buffered solutions (pH 2–10) to identify degradation products.
- Kinetic Studies: Use stopped-flow techniques to monitor hydrazone hydrolysis rates in simulated biological media.
- Computational Modeling: DFT calculations (e.g., Gaussian 16) predict reactive sites and transition states for hydrolysis or tautomerization .
Q. How can the compound’s electronic properties inform its potential as a photosensitizer or ligand?
Methodological Answer:
- UV-Vis and Fluorescence Spectroscopy: Identify absorption bands (e.g., π→π* transitions at ~350 nm) and emission maxima.
- Cyclic Voltammetry: Measure redox potentials to assess electron-donor/acceptor capabilities.
- Theoretical Studies: HOMO-LUMO gaps computed via TD-DFT correlate with experimental spectra .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
Methodological Answer:
- Enzyme Inhibition: Screen against kinases or proteases using fluorometric assays (e.g., ATP depletion for kinase activity).
- Cellular Uptake: Fluorescence tagging (e.g., BODIPY derivatives) tracked via confocal microscopy.
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination.
Contradictions and Limitations
- Stereochemical Stability: and highlight potential E/Z isomerization under light or heat, requiring inert handling conditions.
- Biological Relevance: While in vitro studies are feasible (), in vivo applications remain unexplored and ethically restricted .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
